molecular formula C9H12O2 B3003493 (1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid CAS No. 2248290-95-9

(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid

Cat. No.: B3003493
CAS No.: 2248290-95-9
M. Wt: 152.193
InChI Key: PGBSRNABJWPBBA-BQBZGAKWSA-N
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Description

(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid is a bicyclic compound characterized by a unique structural framework. This compound features a bicyclo[4.2.0]octane core with a carboxylic acid functional group attached to the seventh carbon atom. The stereochemistry of the compound is defined by the (1S,6S) configuration, indicating the specific spatial arrangement of the substituents around the bicyclic ring system.

Scientific Research Applications

(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biologically active compounds and as a probe for studying enzyme-catalyzed reactions.

    Medicine: The compound’s derivatives are explored for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid can be achieved through various synthetic routes. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds via a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The rhodium catalyst employed in this process incorporates a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes. This would include scaling up the reaction conditions, ensuring efficient catalyst recovery, and implementing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism by which (1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity. Additionally, the bicyclic structure provides a rigid framework that can modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,6S)-Bicyclo[4.2.0]oct-7-ene-7-carboxylic acid is unique due to its specific stereochemistry and the presence of a carboxylic acid functional group. This combination of features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(1S,6S)-bicyclo[4.2.0]oct-7-ene-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)8-5-6-3-1-2-4-7(6)8/h5-7H,1-4H2,(H,10,11)/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBSRNABJWPBBA-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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